molecular formula C9H12N2 B1387582 5,6,7,8-Tetrahydroisoquinolin-8-amine CAS No. 497251-60-2

5,6,7,8-Tetrahydroisoquinolin-8-amine

Cat. No. B1387582
M. Wt: 148.2 g/mol
InChI Key: BMARABOQKIKIRT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-8-amine is a chemical compound with the CAS Number: 497251-60-2 and a molecular weight of 148.21 . It has a linear formula of C9H12N2 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine and its analogs has been discussed in several studies . For instance, one study synthesized new 5,6,7,8-tetrahydroisoquinolines based on 4- (N, N -dimethylamino)phenyl moiety as expected anticancer and/or antioxidant agents .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinolin-8-amine is 1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 . The compound has a molecular formula of C9H12N2 .

It has a molecular weight of 148.21 .

Scientific Research Applications

Enzymatic Resolution and Synthesis

  • Dynamic Kinetic Resolution: A study demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process yielded a significant amount of the (R)-acetamide enantiomer, illustrating its potential in chiral synthesis and enzymatic resolution processes (Crawford et al., 2007).

Pharmacological Studies

  • Potential Antinociceptive Agents: In pharmacological research, amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines were examined as analogs of nicotinic cholinergic compounds. Although they failed to bind at nicotinic acetylcholine receptors, one analog demonstrated antinociceptive properties in rodent models, suggesting a novel mechanism of action (Dukat et al., 2004).
  • Antidepressant Action: A structure-activity relationship study highlighted that certain tetrahydroisoquinoline derivatives, especially those with specific substituents in position 8 of the isoquinoline skeleton, showed marked antidepressant action. This study underscores the importance of structural features in the pharmacological effectiveness of these compounds (Zára-Kaczián et al., 1986).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives: Research has been conducted on synthesizing and characterizing new tetrahydroisoquinoline derivatives, including tetrahydrothieno[2,3-c]isoquinolines. These compounds have potential applications in developing novel chemical entities (Marae et al., 2021).
  • Redox-Annulations: Studies have shown that tetrahydroisoquinolines undergo redox-neutral annulations with various compounds, leading to the formation of structures closely related to natural products like crispine A and harmicine (Zhu et al., 2018).

Neuroscience Research

  • Endogenous Presence in Brain: Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in the rat brain. Their presence raises questions about their potential role in neurological conditions, such as parkinsonism (Kohno et al., 1986).

Safety And Hazards

The safety data sheet for 5,6,7,8-Tetrahydroisoquinolin-8-amine indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARABOQKIKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658361
Record name 5,6,7,8-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-8-amine

CAS RN

497251-60-2
Record name 5,6,7,8-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Martin, JD Aebi, B Hornsperger… - Journal of medicinal …, 2015 - ACS Publications
Inappropriately high levels of aldosterone are associated with many serious medical conditions, including renal and cardiac failure. A focused screen hit has been optimized into a …
Number of citations: 34 pubs.acs.org
Y Liu, J Wu, M Zhou, W Chen, D Li… - Journal of Medicinal …, 2020 - ACS Publications
Aldosterone synthase (CYP11B2) inhibitors have been explored in recent years as an alternative therapeutic option to mineralocorticoid receptor (MR) antagonists to reduce elevated …
Number of citations: 13 pubs.acs.org

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